Cas no 1146611-43-9 ((7S)-Cefamandole)

(7S)-Cefamandole 化学的及び物理的性質
名前と識別子
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- (6R,7S)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (7S)-Cefamandole
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- インチ: 1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/t11-,13+,16+/m0/s1
- InChIKey: OLVCFLKTBJRLHI-NORZTCDRSA-N
- SMILES: [C@@]12(SCC(CSC3N(C)N=NN=3)=C(C(O)=O)N1C([C@@H]2NC([C@H](O)C1=CC=CC=C1)=O)=O)[H]
(7S)-Cefamandole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C344490-10mg |
(7S)-Cefamandole |
1146611-43-9 | 10mg |
$ 1499.00 | 2023-04-18 | ||
TRC | C344490-1mg |
(7S)-Cefamandole |
1146611-43-9 | 1mg |
$ 190.00 | 2023-04-18 |
(7S)-Cefamandole 関連文献
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
(7S)-Cefamandoleに関する追加情報
(7S)-Cefamandole: A Comprehensive Overview
The compound with CAS No. 1146611-43-9, commonly referred to as (7S)-Cefamandole, is a significant entity in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into the details of (7S)-Cefamandole, exploring its structure, synthesis, and recent advancements in research.
(7S)-Cefamandole is a derivative of cefamandole, a well-known beta-lactam antibiotic. The (7S) designation refers to the stereochemistry at the seventh carbon atom, which plays a crucial role in determining the compound's biological activity and pharmacokinetic properties. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing how minor structural differences can significantly impact efficacy and safety.
The synthesis of (7S)-Cefamandole involves a series of intricate chemical reactions, including nucleophilic substitutions and stereo-selective catalytic processes. Researchers have employed advanced techniques such as asymmetric catalysis to achieve high enantiomeric excess in the synthesis of this compound. These methods not only enhance the purity of the final product but also pave the way for large-scale production, making (7S)-Cefamandole a viable candidate for pharmaceutical applications.
Recent research has focused on understanding the pharmacokinetics and bioavailability of (7S)-Cefamandole. Studies conducted in preclinical models have demonstrated promising results regarding its absorption, distribution, metabolism, and excretion profiles. These findings suggest that (7S)-Cefamandole may exhibit improved pharmacokinetic properties compared to other beta-lactam antibiotics, potentially leading to enhanced therapeutic outcomes.
In terms of therapeutic applications, (7S)-Cefamandole has shown potential in treating infections caused by gram-positive and gram-negative bacteria. Its ability to inhibit bacterial cell wall synthesis makes it a valuable addition to the arsenal of antibiotics. Moreover, ongoing clinical trials are investigating its efficacy against multidrug-resistant bacterial strains, a pressing concern in modern medicine.
The structural elucidation of (7S)-Cefamandole has been made possible through advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods have provided unprecedented insights into the spatial arrangement of atoms within the molecule, furthering our understanding of its functional groups and reactivity.
Environmental considerations have also come into play with recent studies examining the ecological impact of (7S)-Cefamandole. Researchers are exploring biodegradation pathways and assessing its potential to accumulate in aquatic ecosystems. This is crucial for ensuring that the compound's use does not pose unintended risks to the environment.
In conclusion, (7S)-Cefamandole represents a cutting-edge advancement in pharmaceutical chemistry. With its unique stereochemical properties and promising therapeutic potential, it stands at the forefront of antibiotic development. As research continues to unfold, we can expect further insights into its applications and contributions to healthcare.
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